molecular formula C5H9N3O2 B2936901 3-(methoxymethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 135302-10-2

3-(methoxymethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2936901
CAS No.: 135302-10-2
M. Wt: 143.146
InChI Key: YBBVPJIMOYCTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a derivative of the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold, a heterocyclic structure known for its broad biological activities, including antifungal, antimicrobial, antioxidant, and antitumor properties . The compound features a methoxymethyl (-CH2OCH3) group at position 3 and a methyl (-CH3) group at position 4, which influence its physicochemical and biological behavior. Its synthesis typically involves the reaction of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one precursors with methoxymethyl chloride or similar alkylating agents under controlled conditions .

Properties

IUPAC Name

3-(methoxymethyl)-4-methyl-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-8-4(3-10-2)6-7-5(8)9/h3H2,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBVPJIMOYCTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Methoxymethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazole family, which has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

C6H10N4O\text{C}_6\text{H}_10\text{N}_4\text{O}

This structure contributes to its interaction with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 8 μg/mL, indicating significant efficacy against resistant bacterial strains .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Research indicates that derivatives of this compound exhibit potent activity against various fungi, including Candida albicans. The MIC values for related compounds have been reported as low as 0.05–0.3 μg/mL against fluconazole-resistant strains .

Anticancer Activity

The potential anticancer effects of triazole derivatives are also noteworthy. Studies have shown that certain triazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a derivative demonstrated IC50 values in the micromolar range against several cancer cell lines .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in fungal and bacterial metabolism as well as its interaction with DNA synthesis pathways in cancer cells. The presence of the methoxymethyl group enhances lipophilicity and facilitates cellular uptake.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable oral bioavailability and a prolonged half-life in animal models . These characteristics are essential for developing effective dosage regimens.

Case Studies

A recent case study evaluated the efficacy of a triazole derivative in treating infections caused by Mycobacterium tuberculosis. The study reported significant reductions in bacterial load in treated subjects compared to controls, underscoring the compound's therapeutic potential .

Study Pathogen MIC (μg/mL) Effectiveness
Study AS. aureus0.5High
Study BC. albicans0.05Very High
Study CM. tuberculosis1.0Moderate

Comparison with Similar Compounds

Structural and Electronic Properties

The methoxymethyl and methyl substituents differentiate this compound from other triazolone derivatives. Key structural comparisons include:

Table 1: Substituent Effects on Key Properties
Compound Substituents Key Structural Features pKa (Non-Aqueous Solvents) Reference
3-(Methoxymethyl)-4-methyl Ether (-OCH3) enhances lipophilicity; methyl stabilizes ring ~9.2–9.8 (DMF, iPrOH)
3-Hydroxy-4-methyl Hydroxyl (-OH) increases acidity and antioxidant potential ~7.5–8.0 (ACN)
3-Phenyl-4-(diethylaminobenzylideneamino) Aromatic and amino groups enhance π-π interactions ~8.5–9.0 (tert-BuOH)
3-Ethyl-4-(thienylmethylenamino) Thiophene moiety improves redox activity ~8.8–9.3 (iPrOH)
  • Acidity : The weak acidity of the triazolone N-H group (pKa ~9.2–9.8 in DMF) is higher (less acidic) than hydroxyl-substituted analogs (pKa ~7.5–8.0) due to the electron-donating methoxymethyl group .
Antioxidant Activity

The methoxymethyl derivative exhibits moderate antioxidant activity, as measured by free radical scavenging (DPPH/ABTS) and metal chelation assays. However, its activity is lower than hydroxyl- or thienyl-substituted derivatives:

Table 2: Antioxidant Activity Comparison (EC50 Values)
Compound Substituents DPPH Scavenging (EC50, μM) Metal Chelating (EC50, μM) Reference
3-(Methoxymethyl)-4-methyl 120 ± 5 85 ± 3
3,4-Dihydroxybenzylidenamino 28 ± 2 22 ± 1
3-(Thienylmethylenamino)-4-ethyl 45 ± 3 30 ± 2
Antitumor and Antimicrobial Activity
  • Antitumor : Benzyl- or pyrrol-substituted triazolones exhibit IC50 values of 10–50 μM against HeLa and MCF-7 cells, attributed to π-π stacking with cellular targets .
  • Antimicrobial: Arylideneamino derivatives (e.g., 3-nitrobenzylidenamino) show MIC values of 8–32 μg/mL against S. aureus and E. coli, surpassing alkyl-substituted analogs due to enhanced membrane disruption .

Spectroscopic and Computational Studies

  • NMR Shifts : The methoxymethyl group produces distinct ¹H NMR signals at δ 3.3–3.5 (CH2O) and δ 3.2 (OCH3), differing from ethyl (δ 1.2–1.4) or benzyl (δ 7.2–7.4) substituents .
  • DFT Calculations : HOMO-LUMO gaps for methoxymethyl derivatives (~4.5 eV) suggest lower electrophilicity compared to electron-withdrawing substituents (e.g., nitro: ~3.8 eV), aligning with reduced antioxidant potency .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(methoxymethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?

Derivatives of this compound are synthesized via condensation reactions between 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones and substituted aldehydes. For example:

  • Reacting 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-benzoxy-3-ethoxy-benzaldehyde yields azomethine derivatives.
  • Purification is typically achieved through recrystallization in ethanol or ethanol/water mixtures, with yields ranging from 61% to 81% depending on substituents .

Q. How is the structural characterization of this compound performed experimentally?

  • IR spectroscopy identifies key functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).
  • ¹H-NMR confirms substitution patterns and stereochemistry by resolving signals for methoxymethyl (-OCH₃), methyl groups, and triazole protons.
  • X-ray crystallography (for crystalline derivatives) provides unambiguous confirmation of molecular geometry, as demonstrated in studies of structurally analogous triazolones .

Q. What are the standard protocols for determining physicochemical properties like acidity (pKa)?

  • Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using tetrabutylammonium hydroxide (TBAH) as the titrant.
  • Calculate half-neutralization potentials (HNP) from titration curves and correlate them with pKa values. Solvent selection significantly impacts results due to dielectric constant variations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize synthetic pathways or predict electronic properties?

  • Density Functional Theory (DFT) at the B3LYP/mPW1PW91/6-311G(d) level calculates HOMO-LUMO energies, molecular electrostatic potentials, and reaction transition states.
  • These simulations guide solvent selection (e.g., polarity effects) and predict regioselectivity in substitution reactions. For example, methoxymethyl group orientation influences electron density distribution on the triazole ring .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Introduce substituents (e.g., halogens, aryl groups) at the triazole or methoxymethyl positions to modulate lipophilicity and hydrogen-bonding capacity .
  • Test modified derivatives in antimicrobial assays (e.g., MIC against E. coli or S. aureus) and correlate activity with computational docking scores (e.g., binding affinity to bacterial enzyme targets). Derivatives with electron-withdrawing groups often show enhanced activity .

Q. How can researchers resolve contradictions in reported pKa values across different solvents?

  • Solvent correction factors must be applied. For example, pKa in acetone may differ from DMF due to differences in solvent basicity.
  • Validate results using multiparametric linear regression analysis (e.g., Kamlet-Taft parameters) to account for solvent polarity and hydrogen-bonding effects. Cross-reference with computational pKa predictions for consistency .

Q. What strategies validate crystallographic data against computational structural models?

  • Compare experimental bond lengths/angles (from X-ray diffraction) with DFT-optimized geometries .
  • Analyze discrepancies (e.g., <0.05 Å for bond lengths) to assess the impact of crystal packing forces versus gas-phase calculations. For example, methoxymethyl group torsion angles may vary due to intermolecular interactions in the solid state .

Q. How do reaction conditions influence byproduct formation during synthesis?

  • Monitor reactions using HPLC-MS to detect intermediates (e.g., hydrazine byproducts).
  • Adjust reflux time and stoichiometric ratios to minimize side reactions. For example, excess aldehyde can lead to over-condensation, while prolonged heating may degrade the triazole ring .

Methodological Best Practices

  • For reproducibility : Document solvent purity (e.g., anhydrous ethanol), reaction atmosphere (N₂ or air), and crystallization conditions (cooling rate, solvent ratios).
  • For bioactivity studies : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate results across multiple cell lines or bacterial strains .
  • For computational studies : Benchmark DFT functionals (e.g., B3LYP vs. mPW1PW91) against experimental data to ensure accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.